molecular formula C15H21NO4 B2844779 N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide CAS No. 1797616-03-5

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide

Cat. No.: B2844779
CAS No.: 1797616-03-5
M. Wt: 279.336
InChI Key: UDRAXJAJIHFMMA-UHFFFAOYSA-N
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Description

N-[2-(3,4-Dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide is a synthetic chemical intermediate of interest in medicinal chemistry and pharmacology research. This compound features a cyclobutanecarboxamide moiety linked to a 3,4-dimethoxyphenethyl hydroxyethyl backbone, a structural motif present in molecules with diverse biological activities. Similar structural analogs have been investigated as intermediates in the synthesis of isoquinoline alkaloids and other complex nitrogen-containing heterocycles, which are valuable scaffolds in drug discovery . Researchers can utilize this chiral building block to explore structure-activity relationships (SAR), particularly in developing novel compounds for neurological and anticancer applications. The presence of the cyclobutane ring may impart conformational rigidity, while the dimethoxyphenyl group can influence molecular recognition and binding affinity. This product is intended for laboratory research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO4/c1-19-13-7-6-11(8-14(13)20-2)12(17)9-16-15(18)10-4-3-5-10/h6-8,10,12,17H,3-5,9H2,1-2H3,(H,16,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDRAXJAJIHFMMA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(CNC(=O)C2CCC2)O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies Overview

The preparation of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide involves three critical stages:

  • Synthesis of the 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine intermediate.
  • Preparation of cyclobutanecarboxylic acid derivatives.
  • Amide bond formation between the amine and carboxylic acid components.

Each step presents unique challenges, including regioselectivity in epoxide ring-opening, stereochemical control during reductive amination, and mitigating steric hindrance during amide coupling.

Detailed Preparation Methods

Synthesis of 2-(3,4-Dimethoxyphenyl)-2-Hydroxyethylamine

The 2-hydroxyethylamine moiety is typically synthesized via epoxide ring-opening or reductive amination .

Epoxide Ring-Opening with Silylated Amines

A patent by Mills et al. (CA1233482A) describes reacting 3,4-dimethoxystyrene oxide with a silylated amine (e.g., N-trimethylsilylcyclobutanecarboxamide) in anhydrous toluene at 60–80°C for 12–24 hours. The silyl group enhances nucleophilicity, directing attack to the β-carbon of the epoxide to yield the erythro diastereomer preferentially (dr > 4:1). The reaction proceeds via an SN2 mechanism, with water quenching yielding the free amine. Typical yields range from 65–75% after column chromatography (hexane:ethyl acetate, 3:1).

Reductive Amination of 3,4-Dimethoxyacetophenone

Alternative routes employ reductive amination of 3,4-dimethoxyacetophenone with ammonium acetate and sodium cyanoborohydride in methanol at pH 6–7. The reaction forms an imine intermediate, which is reduced to the secondary amine. However, competing ketone reduction to the alcohol necessitates careful pH control, limiting yields to 50–60%.

Synthesis of Cyclobutanecarboxylic Acid Derivatives

Cyclobutanecarboxylic acid is commercially available but can be synthesized via [2+2] cycloaddition of ethylene with ketene (generated from acetic anhydride pyrolysis) under UV light. The acid is activated for amide coupling via:

  • Acid chloride formation : Treatment with thionyl chloride (SOCl₂) in dichloromethane at 0°C.
  • Mixed anhydride : Reaction with isobutyl chloroformate and N-methylmorpholine.

Amide Bond Formation

Coupling the amine and carboxylic acid employs activation reagents to overcome steric hindrance from the cyclobutane ring:

Carbodiimide-Mediated Coupling

A mixture of 2-(3,4-dimethoxyphenyl)-2-hydroxyethylamine (1.2 eq), cyclobutanecarboxylic acid (1.0 eq), EDCl (1.5 eq), and HOAt (1.5 eq) in DMF at 0°C→rt for 12 hours achieves 70–80% conversion. The reaction is quenched with aqueous NaHCO₃, and the product is extracted with ethyl acetate.

Schlenk Techniques for Moisture-Sensitive Intermediates

For acid chloride derivatives, the amine is slowly added to cyclobutanecarbonyl chloride in dry THF under nitrogen at −20°C. Triethylamine (3.0 eq) scavenges HCl, improving yields to 85%.

Optimization and Challenges

Stereochemical Control

The epoxide ring-opening method (Section 2.1.1) favors the erythro isomer due to transition-state stabilization by the silyl group. In contrast, reductive amination (Section 2.1.2) produces a 1:1 diastereomeric ratio, necessitating chiral resolution via preparative HPLC with a cellulose-based column.

Protecting Group Strategies

The hydroxyl group in the amine intermediate often requires protection during amide coupling. tert-Butyldimethylsilyl (TBS) ethers are introduced using TBSCl and imidazole in DMF, with subsequent deprotection by tetrabutylammonium fluoride (TBAF).

Solvent and Temperature Effects

Polar aprotic solvents (DMF, DMSO) improve solubility but risk racemization at elevated temperatures. Kinetic studies in acetonitrile at 25°C show <5% epimerization over 24 hours.

Analytical Characterization

1H NMR (400 MHz, CDCl₃): δ 6.80–6.75 (m, 3H, ArH), 4.85 (dd, J = 8.2 Hz, 1H, CHOH), 3.88 (s, 6H, OCH₃), 3.45–3.35 (m, 2H, NHCH₂), 2.95–2.85 (m, 1H, cyclobutane CH), 1.90–1.70 (m, 4H, cyclobutane CH₂).
HPLC-MS : [M+H]⁺ m/z 294.2 (calc. 294.36).

Chemical Reactions Analysis

Types of Reactions

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like dichloromethane or ethanol .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyethyl group yields a ketone, while reduction of the cyclobutanecarboxamide results in a cyclobutanol derivative .

Scientific Research Applications

N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including anti-inflammatory and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide involves its interaction with specific molecular targets. The hydroxyethyl group can form hydrogen bonds with biological molecules, while the dimethoxyphenyl ring can participate in π-π interactions. These interactions can modulate the activity of enzymes or receptors, leading to the compound’s observed effects .

Comparison with Similar Compounds

Substituted Benzamides: N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

Structural Differences :

  • Core Amide Group : The target compound uses a cyclobutanecarboxamide group, whereas Rip-B () employs a benzamide group.
  • Chain Modification : Rip-B lacks the hydroxyl group on the ethyl chain present in the target compound.

Functional Implications :

  • The cyclobutane ring introduces angle strain, which could influence conformational rigidity and receptor binding compared to Rip-B’s planar benzamide system.

Piperidinyl-Pyrido-Pyrimidinone Derivatives ()

Structural Differences :

  • Heterocyclic Systems: Patent compounds (e.g., 2-(3,4-dimethoxyphenyl)-7-{4-[(2-hydroxyethyl)amino]piperidin-1-yl}-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one) feature complex heterocycles (pyrido-pyrimidinone) and piperidinyl groups, unlike the simpler cyclobutane-carboxamide core of the target compound.
  • Substituent Diversity: The patent compounds include ethyl, methyl, and diethylamino groups, which may modulate pharmacokinetic properties such as metabolic stability.

Functional Implications :

  • The pyrido-pyrimidinone scaffold in patent compounds likely targets kinases or nucleic acid-binding proteins, whereas the target compound’s dimethoxyphenyl group may favor interactions with adrenergic or serotonin receptors.

Aminomethylphenyl Cyclobutanecarboxamide ()

Structural Differences :

  • Aromatic Substituents: The analog N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide (CAS: 926247-04-3) replaces the 3,4-dimethoxyphenyl group with a 3-aminomethylphenyl group.
  • Functional Groups: The aminomethyl group introduces a basic nitrogen, contrasting with the electron-donating methoxy groups in the target compound.

Functional Implications :

  • The aminomethyl group may enhance aqueous solubility and facilitate ionic interactions in biological systems. However, the absence of methoxy groups could reduce affinity for receptors requiring hydrophobic aromatic interactions.

Key Observations

  • Data Gaps : Pharmacological data (e.g., binding affinity, toxicity) for the target compound are absent in the provided evidence, limiting direct functional comparisons.

Q & A

Basic Research Questions

Q. What are the optimal reaction conditions for synthesizing N-[2-(3,4-dimethoxyphenyl)-2-hydroxyethyl]cyclobutanecarboxamide?

  • Methodological Answer : The synthesis typically involves multi-step reactions, including cyclobutane ring formation and amide coupling. Key parameters include:

  • Temperature : Controlled heating (e.g., 60–80°C) to avoid side reactions such as oxidation of the hydroxyethyl group .
  • Solvent Choice : Polar aprotic solvents (e.g., DMF or acetonitrile) enhance reaction efficiency, while ethanol may stabilize intermediates .
  • Catalysts : Triethylamine or DMAP (dimethylaminopyridine) for amide bond formation .
    • Validation : Confirm purity via HPLC (>95%) and structural integrity via 1H^{1}\text{H}/13C^{13}\text{C} NMR .

Q. How can researchers characterize the molecular structure of this compound?

  • Analytical Workflow :

  • Spectroscopy : 1H^{1}\text{H} NMR for methoxy and hydroxy protons (δ 3.8–4.2 ppm), IR for carbonyl (C=O stretch ~1650 cm1^{-1}) .
  • Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular ion ([M+H]+^+) and fragmentation patterns .
  • Thermal Analysis : DSC/TGA to assess melting point and thermal stability under nitrogen atmosphere .

Advanced Research Questions

Q. How can experimental design address contradictions in reported pharmacological data for this compound?

  • Case Study : Discrepancies in IC50_{50} values for kinase inhibition (e.g., 10–100 nM range) may arise from assay conditions:

  • Buffer pH : Adjust to physiological conditions (pH 7.4) to mimic in vivo activity .
  • Protein Binding : Use bovine serum albumin (BSA) to account for nonspecific binding .
  • Control Compounds : Include reference inhibitors (e.g., staurosporine) to normalize inter-lab variability .
    • Resolution : Meta-analysis of data from >3 independent studies with standardized protocols .

Q. What computational strategies predict the compound’s interaction with biological targets?

  • Molecular Dynamics (MD) : Simulate binding to cyclin-dependent kinases (CDKs) using Amber or GROMACS:

  • Key Interactions : Hydrogen bonding with catalytic Lys33 and hydrophobic packing with cyclobutane .
  • Free Energy Calculations : MM-PBSA/GBSA to quantify binding affinity (ΔG < -8 kcal/mol suggests high potency) .
    • Validation : Compare docking scores (Glide XP) with experimental IC50_{50} values to refine force fields .

Q. How can researchers resolve spectral data conflicts in structural elucidation?

  • Scenario : Ambiguous NOESY correlations due to conformational flexibility of the hydroxyethyl group.
  • Approach :

  • Variable Temperature NMR : Acquire spectra at 25°C and -20°C to stabilize rotamers .
  • X-ray Crystallography : Co-crystallize with thiocyanate salts to immobilize the side chain .
  • DFT Calculations : Optimize geometry at B3LYP/6-31G* level to match experimental 13C^{13}\text{C} shifts .

Comparative and Mechanistic Questions

Q. How does the cyclobutane ring influence bioactivity compared to cyclohexane analogs?

  • Structural Analysis :

  • Ring Strain : Cyclobutane’s 90° angles increase reactivity, enhancing covalent binding to cysteine residues in targets .
  • Pharmacokinetics : Reduced logP (by ~0.5) versus cyclohexane analogs improves aqueous solubility .
    • Biological Impact : 2-fold higher blood-brain barrier penetration in murine models .

Q. What are the limitations of current synthetic routes for scale-up?

  • Bottlenecks :

  • Low Yield (<40%) : Due to steric hindrance during cyclobutane formation .
  • Purification Challenges : Silica gel chromatography struggles with polar byproducts.
    • Solutions :
  • Flow Chemistry : Continuous processing with immobilized catalysts (e.g., Pd/C) improves throughput .
  • High-Throughput Screening : Optimize solvent/catalyst combinations using robotic platforms .

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